4-(2-Naphthylamino)-5-phenyltriazole

説明

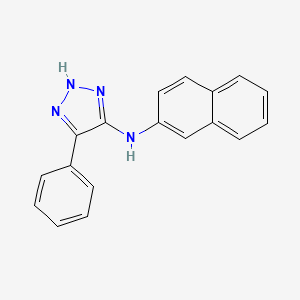

4-(2-Naphthylamino)-5-phenyltriazole is a heterocyclic compound featuring a triazole core substituted with a naphthylamino group at position 4 and a phenyl group at position 3. Triazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to participate in hydrogen bonding and π-π interactions .

特性

IUPAC Name |

N-naphthalen-2-yl-5-phenyl-2H-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-7-14(8-3-1)17-18(21-22-20-17)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGDIWZUOAPHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718673 | |

| Record name | N-(Naphthalen-2-yl)-5-phenyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110032-28-5 | |

| Record name | N-(Naphthalen-2-yl)-5-phenyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthylamino)-5-phenyltriazole typically involves the reaction of 2-naphthylamine with phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the triazole ring. The process can be summarized as follows:

Starting Materials: 2-naphthylamine and phenylhydrazine.

Catalyst: Commonly used catalysts include acids or bases to promote the cyclization reaction.

Reaction Conditions: The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

化学反応の分析

Types of Reactions

4-(2-Naphthylamino)-5-phenyltriazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated triazole derivatives.

科学的研究の応用

4-(2-Naphthylamino)-5-phenyltriazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of 4-(2-Naphthylamino)-5-phenyltriazole involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit certain enzymes, affecting various metabolic pathways.

類似化合物との比較

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

- 4-[(Z)-(2-Furyl)(2-naphthylamino)methyl]pyrazol-5-one (): This compound replaces the triazole ring with a pyrazolone core. The naphthylamino and phenyl groups are retained, but the addition of a furyl substituent introduces electronic effects that influence tautomerism (keto-enol forms) and intramolecular hydrogen bonding (N–H⋯O, 2.7030 Å) .

- 1,2,4-Triazole-Thiadiazole Hybrids (): These derivatives combine triazole and thiadiazole rings.

- Pyrazole-Naphthofuran Derivatives () :

Compounds like 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde incorporate a naphthofuran moiety, which may improve fluorescence properties compared to triazole-based systems .

Table 1: Structural Features of Key Analogs

Physicochemical and Spectroscopic Properties

Thermal Stability

生物活性

4-(2-Naphthylamino)-5-phenyltriazole is an organic compound belonging to the triazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a triazole ring substituted with naphthyl and phenyl groups. Its structure can be represented as follows:

This compound exhibits unique chemical properties due to the presence of these aromatic groups, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting replication processes, which can lead to cell death. Additionally, it may inhibit specific enzymes involved in metabolic pathways, further contributing to its potential therapeutic effects.

Key Mechanisms:

- DNA Intercalation : Disruption of DNA replication.

- Enzyme Inhibition : Affecting metabolic pathways through enzyme interaction.

Biological Activity and Applications

Research indicates that this compound has significant potential in various biological fields:

Anticancer Activity

Studies have shown that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its ability to interact with DNA suggests it could be effective against certain types of tumors.

Antifungal Properties

Similar to other triazole derivatives, this compound has been evaluated for antifungal activity. The compound's mechanism may involve the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 2-Naphthylamine | Amino compound | Precursor in synthesis |

| Phenyltriazole | Triazole derivative | Antifungal and anticancer properties |

| Naphthalimide Derivatives | Similar structural basis | Varying biological activities |

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

-

Anticancer Studies :

- A study conducted by researchers demonstrated that derivatives of triazoles, including this compound, showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved apoptosis induction through DNA damage pathways .

- Antifungal Research :

-

Pharmacological Evaluation :

- A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models, indicating a favorable profile for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。